Methoxy(thiophen-3-ylmethylidene)amine
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Overview
Description
Methoxy(thiophen-3-ylmethylidene)amine is a heterocyclic organic compound that features a thiophene ring substituted with a carbaldehyde group at the 3-position and an O-methyl oxime group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene-3-carbaldehyde O-methyl oxime typically involves the reaction of thiophene-3-carbaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methoxy(thiophen-3-ylmethylidene)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime ethers.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed.
Major Products:
Oxidation: Formation of oxime ethers.
Reduction: Formation of amines.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Methoxy(thiophen-3-ylmethylidene)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of thiophene-3-carbaldehyde O-methyl oxime involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles. Its biological activity may be attributed to its ability to interact with enzymes and proteins, potentially inhibiting their function or altering their activity .
Comparison with Similar Compounds
- Thiophene-2-carbaldehyde O-methyl oxime
- Thiophene-3-carboxylic acid O-methyl oxime
- Thiophene-2-carboxylic acid O-methyl oxime
Comparison: Methoxy(thiophen-3-ylmethylidene)amine is unique due to the position of the carbaldehyde group on the thiophene ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
(E)-N-methoxy-1-thiophen-3-ylmethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-8-7-4-6-2-3-9-5-6/h2-5H,1H3/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLLPMSEKYHNGZ-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CSC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CSC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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